Methyl (2R)-amino(1H-imidazol-5-yl)acetate
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Overview
Description
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of a suitable precursor, such as an α-amino acid derivative, under acidic or basic conditions to form the imidazole ring. The esterification of the resulting imidazole compound can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas and a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds.
Scientific Research Applications
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple imidazole ring without additional functional groups.
Methylimidazole: An imidazole ring with a methyl group.
Uniqueness
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is unique due to its chiral nature and the presence of both amino and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
Methyl (2R)-amino(1H-imidazol-5-yl)acetate, often referred to as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities . This compound is primarily studied for its antimicrobial , antifungal , and potential therapeutic properties. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its ability to participate in hydrogen bonding and coordination with metal ions. This structural characteristic is significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes the MIC values against selected bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 20-40 |
Escherichia coli | 40-70 |
Pseudomonas aeruginosa | 30-50 |
These values indicate that while this compound shows promise as an antimicrobial agent, it is less potent than conventional antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity . Research has shown it to be effective against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity is often evaluated through similar MIC assays.
Antifungal Efficacy
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 15-30 |
Aspergillus niger | 25-50 |
These results suggest that this compound could be considered for therapeutic applications in treating fungal infections .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within microbial cells. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in modulating enzyme activity and disrupting metabolic pathways in microorganisms .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Efficacy Against MRSA : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .
- Combination Therapy : Research has explored the use of this compound in combination with other antimicrobial agents, showing enhanced efficacy against multi-drug resistant bacterial strains .
- In Vivo Studies : Preliminary in vivo studies indicate that this compound may reduce infection rates in animal models when administered alongside traditional antibiotics .
Properties
CAS No. |
695811-28-0 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(1H-imidazol-5-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)5(7)4-2-8-3-9-4/h2-3,5H,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
OGMOTDKKHYWKNN-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CN=CN1)N |
Canonical SMILES |
COC(=O)C(C1=CN=CN1)N |
Origin of Product |
United States |
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